molecular formula C13H16BBrFNO4 B2475746 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester CAS No. 2377609-19-1

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester

Cat. No.: B2475746
CAS No.: 2377609-19-1
M. Wt: 359.99
InChI Key: KEWCFXPLPHAAJV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester group, which makes it a valuable intermediate in the formation of carbon-carbon bonds. Its molecular formula is C13H16BBrFNO4, and it has a molecular weight of 359.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine, fluorine, and nitro groups.

    4-Bromo-2-fluorophenylboronic Acid Pinacol Ester: Similar but lacks the methyl and nitro groups.

    3-Methyl-5-nitrophenylboronic Acid Pinacol Ester: Similar but lacks the bromine and fluorine groups.

Uniqueness

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is unique due to the presence of multiple functional groups (bromine, fluorine, methyl, and nitro) on the aromatic ring. These groups provide additional reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrFNO4/c1-7-10(15)9(17(18)19)6-8(11(7)16)14-20-12(2,3)13(4,5)21-14/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWCFXPLPHAAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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